molecular formula C13H13NO2 B12304251 Methyl 1-aminonaphthalene-2-acetate

Methyl 1-aminonaphthalene-2-acetate

Cat. No.: B12304251
M. Wt: 215.25 g/mol
InChI Key: JQQRCFCHZMSIIM-UHFFFAOYSA-N
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Description

1-Amino-2-naphthaleneaceticacidmethylester is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-naphthaleneaceticacidmethylester can be synthesized through several methods. One common approach involves the esterification of 1-amino-2-naphthaleneacetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of 1-Amino-2-naphthaleneaceticacidmethylester may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-naphthaleneaceticacidmethylester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Nitro-2-naphthaleneacetic acid methyl ester.

    Reduction: 1-Amino-2-naphthaleneethanol.

    Substitution: Halogenated derivatives of 1-Amino-2-naphthaleneaceticacidmethylester.

Scientific Research Applications

1-Amino-2-naphthaleneaceticacidmethylester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 1-Amino-2-naphthaleneaceticacidmethylester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

  • 1-Amino-2-naphthaleneacetic acid
  • 2-Naphthaleneacetic acid methyl ester
  • 1-Naphthylacetic acid

Comparison: 1-Amino-2-naphthaleneaceticacidmethylester is unique due to the presence of both an amino group and an ester group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 1-Amino-2-naphthaleneacetic acid lacks the ester group, limiting its reactivity in esterification reactions. Similarly, 2-Naphthaleneacetic acid methyl ester does not have the amino group, reducing its potential for nucleophilic substitution reactions.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(1-aminonaphthalen-2-yl)acetate

InChI

InChI=1S/C13H13NO2/c1-16-12(15)8-10-7-6-9-4-2-3-5-11(9)13(10)14/h2-7H,8,14H2,1H3

InChI Key

JQQRCFCHZMSIIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2=CC=CC=C2C=C1)N

Origin of Product

United States

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